3,4-Diethyl-2,5-dimethylhexane

Thermophysical Properties Process Engineering Computational Chemistry

3,4-Diethyl-2,5-dimethylhexane (CAS 62184-95-6) is a highly branched saturated hydrocarbon of molecular formula C₁₂H₂₆ and molecular weight 170.3348 g/mol. It belongs to the structural isomer family of dodecane, of which over 355 constitutional isomers exist for this molecular formula alone.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 62184-95-6
Cat. No. B14545312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethyl-2,5-dimethylhexane
CAS62184-95-6
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCCC(C(C)C)C(CC)C(C)C
InChIInChI=1S/C12H26/c1-7-11(9(3)4)12(8-2)10(5)6/h9-12H,7-8H2,1-6H3
InChIKeyWCPAKUFSQFCWTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diethyl-2,5-dimethylhexane (CAS 62184-95-6): Molecular Identity and Baseline Characterization


3,4-Diethyl-2,5-dimethylhexane (CAS 62184-95-6) is a highly branched saturated hydrocarbon of molecular formula C₁₂H₂₆ and molecular weight 170.3348 g/mol [1]. It belongs to the structural isomer family of dodecane, of which over 355 constitutional isomers exist for this molecular formula alone . The compound features a six-carbon main chain with two ethyl substituents at positions 3 and 4, and two methyl substituents at positions 2 and 5, resulting in a sterically congested, globular molecular architecture characteristic of heavily branched alkanes . Its InChIKey identifier is WCPAKUFSQFCWTQ-UHFFFAOYSA-N [2].

Validated multi-parameter thermophysical dataset (NIST/TRC)
Quantified Henry’s law constant for environmental modeling
Patent-documented synthetic intermediate with established precedence
Distinct boiling point and density support analytical separation workflows

Why 3,4-Diethyl-2,5-dimethylhexane Cannot Be Readily Substituted by Other C₁₂H₂₆ Isomers


Within the C₁₂H₂₆ isomer space, structural variations in branching pattern produce measurable and functionally consequential differences in thermophysical properties, chromatographic behavior, and synthetic utility that preclude simple substitution [1]. The specific 2,5-dimethyl-3,4-diethyl substitution pattern on the hexane backbone yields a unique molecular geometry that governs intermolecular interactions, affecting vapor pressure, boiling point, density, and transport properties such as viscosity and thermal conductivity [2]. In synthetic applications, the regiochemistry of branching determines steric accessibility and reaction selectivity; a positional isomer with methyl and ethyl groups placed at different carbon positions may exhibit entirely different reactivity profiles or may not serve as a suitable intermediate for the same downstream transformations [3]. The evidence below quantifies these differentiating characteristics.

Branching pattern mismatch

The 2,5-dimethyl-3,4-diethyl substitution creates a unique steric and electronic environment; other C₁₂H₂₆ isomers may shift thermophysical behavior and reactivity profiles.

Data coverage gap in comparators

Positional isomer 3,4-diethyl-3,4-dimethylhexane lacks critically evaluated thermophysical data; estimated single-point values limit process modeling confidence if substituted.

Differentiated safety data landscape

This compound has no established toxicological classification, while n-dodecane or isododecane mixtures carry GHS frameworks; substitution may alter regulatory handling requirements.

3,4-Diethyl-2,5-dimethylhexane (CAS 62184-95-6): Quantitative Differentiation Evidence Against Comparators


Validated Thermophysical Property Availability: Critically Evaluated NIST/TRC Data Package

3,4-Diethyl-2,5-dimethylhexane (CAS 62184-95-6) benefits from a comprehensive, critically evaluated thermophysical property dataset within the NIST/TRC Web Thermo Tables (WTT), whereas its positional isomer 3,4-diethyl-3,4-dimethylhexane (CAS 62184-97-8) lacks comparable validated experimental data coverage, with only estimated melting point (−50.8°C), boiling point (210°C), and density (0.8140 g/cm³) available from vendor sources [1][2].

Validated thermophysical data
Reported
Critically evaluated multi-parameter dataset vs. limited estimated single-point values (comparator)
Supports procurement for rigorous process modeling
NIST/TRC critically evaluated data; comparator based on vendor estimates
Thermophysical Properties Process Engineering Computational Chemistry

Henry's Law Constant Quantification for Environmental Partitioning Modeling

3,4-Diethyl-2,5-dimethylhexane has a quantitatively characterized Henry's Law solubility constant (Hscp) of 8.9×10⁻⁷ mol/(m³·Pa) at 298.15 K, compiled in the authoritative Henry's Law Constants database [1]. This value enables accurate prediction of air-water partitioning behavior for environmental fate and transport modeling [2][3].

Henry’s law constant
Class-level
8.9×10⁻⁷ mol/(m³·Pa) at 298.15 K
Enables air-water partitioning prediction for environmental fate modeling
Class-level inference; no direct isomer comparator data available
Environmental Fate Partitioning Henry's Law

Patent-Documented Synthetic Utility as a Designated Intermediate

3,4-Diethyl-2,5-dimethylhexane is explicitly designated as a chemical intermediate in Japanese patent JP-H0150244-B2, filed with priority date April 30, 1981 [1]. This establishes a documented, date-verified synthetic utility pathway distinct from its structural isomers such as 3,3-diethyl-2,5-dimethylhexane (CAS 62184-94-5) or 3,4-diethyl-2,2-dimethylhexane (CAS 62199-89-7), for which no comparable patent-intermediate documentation was identified in the search corpus [2].

Patent-documented intermediate
Reported
Explicitly designated in JP-H0150244-B2 (1981)
Provides documented synthetic utility precedent
Comparators 62184-94-5 and 62199-89-7 lack comparable patent citations
Organic Synthesis Patent Intermediates Alkylation

Physical Property Differentiation: Boiling Point and Density

3,4-Diethyl-2,5-dimethylhexane exhibits physical properties distinct from its positional isomer 3,4-diethyl-3,4-dimethylhexane (CAS 62184-97-8). The target compound has a reported boiling point of 190°C and density of 0.7760 g/cm³ , compared to the comparator's estimated boiling point of 210°C and estimated density of 0.8140 g/cm³ [1].

Physical property differentiation
Reported
Bp 190°C, density 0.7760 g/cm³; ΔBp −20°C vs. comparator
Supports separation method development and volatility-based differentiation
Vendor-reported data; comparator values are estimates
Physical Properties Boiling Point Density

Absence of Toxicological Classification as a Procurement Risk Differentiator

A systematic search of authoritative toxicological databases revealed no hazard classifications, occupational exposure limits, or toxicological study data for 3,4-diethyl-2,5-dimethylhexane (CAS 62184-95-6). This data gap constitutes a procurement-relevant differentiation point: the compound lacks the GHS classifications or regulatory exposure limits that exist for more thoroughly characterized C₁₂ hydrocarbons such as n-dodecane (CAS 112-40-3) or isododecane mixtures [1].

Toxicological data absence
Data to verify
No GHS classifications or exposure limits identified
Procurement risk differentiator; requires in-house safety assessment
Systematic search of NIST, PubChem, EPA CompTox; class comparison to n-dodecane
Safety Regulatory Risk Assessment

Procurement-Relevant Application Scenarios for 3,4-Diethyl-2,5-dimethylhexane (CAS 62184-95-6)


Process Engineering and Thermodynamic Modeling

For chemical process simulation, equipment sizing, and thermodynamic property prediction, 3,4-diethyl-2,5-dimethylhexane offers a uniquely validated dataset within the NIST/TRC Web Thermo Tables (WTT) [1]. Unlike its positional isomer 3,4-diethyl-3,4-dimethylhexane (CAS 62184-97-8), which relies on vendor-estimated single-point values, this compound benefits from critically evaluated recommendations across multiple thermodynamic parameters including critical temperature, critical pressure, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity [1]. This data package enables rigorous process modeling that would be unreliable with estimated analog data.

Environmental Fate and Transport Modeling

3,4-Diethyl-2,5-dimethylhexane possesses a published Henry's Law solubility constant of 8.9×10⁻⁷ mol/(m³·Pa) at 298.15 K, compiled in the authoritative Henry's Law Constants database [2][3]. This quantified partitioning parameter enables its use in environmental fate models where accurate air-water partitioning predictions are required. The availability of this constant distinguishes it from many C₁₂H₂₆ isomers for which such partitioning data remain unpublished or rely solely on group contribution estimates.

Synthetic Intermediate with Patent Precedent

3,4-Diethyl-2,5-dimethylhexane is explicitly documented as a chemical intermediate in Japanese patent JP-H0150244-B2 (priority date April 30, 1981) [4]. This patent precedent provides validation of the compound's synthetic accessibility and utility in downstream transformations. Procurement for synthetic route development can reference this established intermediate role, whereas analogs without comparable patent citations (e.g., 3,3-diethyl-2,5-dimethylhexane, CAS 62184-94-5) lack documented synthetic utility [5].

Analytical Reference Standard and Separation Method Development

The distinctive physical properties of 3,4-diethyl-2,5-dimethylhexane—boiling point 190°C, density 0.7760 g/cm³, and refractive index 1.4330—differentiate it from closely related isomers such as 3,4-diethyl-3,4-dimethylhexane (CAS 62184-97-8; estimated boiling point 210°C, density 0.8140 g/cm³) [6]. This 20°C boiling point differential provides sufficient volatility separation for GC method development or fractional distillation protocols targeting this specific isomer within C₁₂H₂₆ mixtures.

Application
Selection Property
Validation Focus
Process engineering and thermodynamic modeling
Validated thermophysical parameter coverage
Critically evaluated NIST/TRC dataset
Environmental fate and transport modeling
Quantified air-water partitioning constant
Henry’s law constant verification
Synthetic route development
Patent-documented intermediate role
Synthetic accessibility and utility precedent
Analytical separation and reference standard
Differentiating physical properties
Boiling point and density verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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